Antibacterial agent 181

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C33H41BrFN5O5 |

|---|---|

Molecular Weight |

686.6 g/mol |

IUPAC Name |

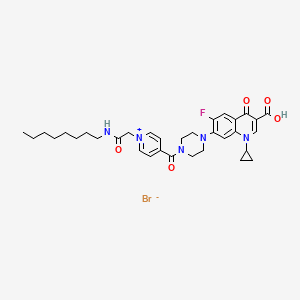

1-cyclopropyl-6-fluoro-7-[4-[1-[2-(octylamino)-2-oxoethyl]pyridin-1-ium-4-carbonyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid bromide |

InChI |

InChI=1S/C33H40FN5O5.BrH/c1-2-3-4-5-6-7-12-35-30(40)22-36-13-10-23(11-14-36)32(42)38-17-15-37(16-18-38)29-20-28-25(19-27(29)34)31(41)26(33(43)44)21-39(28)24-8-9-24;/h10-11,13-14,19-21,24H,2-9,12,15-18,22H2,1H3,(H-,35,40,43,44);1H |

InChI Key |

BTJHVQUJQXVOIX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCNC(=O)C[N+]1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F.[Br-] |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Potent Mechanism of Action of Antibacterial Agent 181 (Compound 3f): A Technical Guide

For Immediate Release

A novel ciprofloxacin derivative, designated Antibacterial Agent 181 (also known as Compound 3f), has demonstrated significant promise in combating bacterial pathogens, including persistent and biofilm-forming bacteria. This technical guide provides an in-depth analysis of its core mechanism of action, tailored for researchers, scientists, and drug development professionals. The information is synthesized from the pivotal study by Gao C, et al., published in the European Journal of Medicinal Chemistry in March 2024, which identified this compound's potent and multifaceted antibacterial strategy.[1]

Core Mechanism of Action: A Multi-Pronged Attack on Bacterial Viability

This compound, a ciprofloxacin cationic antibacterial agent, exerts its bactericidal effects through a rapid and comprehensive assault on the bacterial cell membrane and subsequent induction of oxidative stress. Unlike traditional fluoroquinolones that primarily target DNA gyrase, this compound's primary mechanism involves the disruption of the fundamental integrity and function of the bacterial envelope.[1]

The key events in its mechanism of action are:

-

Disruption of Bacterial Membrane Potential: The cationic nature of Agent 181 facilitates its interaction with the negatively charged bacterial membrane, leading to a rapid depolarization and disorder of the membrane potential.[1]

-

Increased Membrane Permeability: Following the collapse of the membrane potential, the permeability of the bacterial membrane is significantly increased.[1] This allows for the uncontrolled passage of ions and small molecules.

-

Membrane Dissolution and Destruction: The agent actively dissolves and destroys the bacterial membrane, leading to a catastrophic loss of cellular integrity.[1]

-

Leakage of Genetic Material: The compromised membrane results in the leakage of essential intracellular components, including genetic material.[1]

-

Induction of Reactive Oxygen Species (ROS): The cascade of membrane damage and leakage of cellular contents leads to the concomitant production of reactive oxygen species (ROS), inducing a state of severe oxidative stress within the bacterium.[1]

-

Bacterial Death: The synergistic effect of membrane destruction, leakage of vital components, and overwhelming oxidative stress culminates in rapid bacterial death.[1]

This multi-target mechanism is particularly advantageous as it is less likely to induce the rapid development of bacterial resistance.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study by Gao et al. (2024), highlighting the efficacy and safety profile of this compound.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound [1]

| Bacterial Strain | MIC (μg/mL) |

| Staphylococcus aureus | 2 |

| Escherichia coli | 2 |

| Enterococcus faecalis | Not specified in abstract |

| Stenotrophomonas maltophilia | Not specified in abstract |

Table 2: Hemolytic Activity of this compound [1]

| Concentration (μg/mL) | Hemolysis Rate (%) |

| 1280 | 5.1 |

Table 3: Time-Kill Kinetics of this compound [1]

| Concentration | Time to Eradication |

| 4 x MIC | 4 hours |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's mechanism of action. These represent standard and widely accepted protocols in the field.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against various bacterial strains was likely determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Bacterial Preparation: Bacterial strains are cultured overnight in appropriate broth (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate.

-

Inoculation and Incubation: The standardized bacterial suspension is added to each well containing the diluted compound. The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the agent that completely inhibits visible bacterial growth.

Time-Kill Kinetics Assay

This assay assesses the rate at which an antibacterial agent kills a bacterial population.

-

Bacterial Culture: A logarithmic phase bacterial culture is diluted to a starting inoculum of approximately 1 x 10^6 CFU/mL in fresh broth.

-

Exposure to Agent: this compound is added at a concentration of 4 x MIC. A control with no agent is also prepared.

-

Sampling: Aliquots are removed at various time points (e.g., 0, 1, 2, 4, 6, 8, 24 hours).

-

Quantification: Serial dilutions of the samples are plated on agar plates. After incubation, the number of viable colonies is counted to determine the CFU/mL at each time point.

-

Analysis: The log10 CFU/mL is plotted against time to visualize the killing curve.

Bacterial Membrane Potential Assay

Changes in bacterial membrane potential can be measured using fluorescent dyes that are sensitive to membrane potential.

-

Bacterial Suspension: Bacteria are grown to the mid-logarithmic phase, harvested, and resuspended in a suitable buffer.

-

Fluorescent Dye: A membrane potential-sensitive dye (e.g., DiSC3(5)) is added to the bacterial suspension and allowed to equilibrate.

-

Treatment: this compound is added to the suspension.

-

Fluorescence Measurement: The change in fluorescence is monitored over time using a fluorometer. Depolarization of the membrane results in a change in the fluorescence signal.

Bacterial Membrane Permeability Assay

This assay determines the extent of membrane damage by measuring the uptake of a fluorescent dye that cannot penetrate intact membranes.

-

Bacterial Suspension: A standardized bacterial suspension is prepared.

-

Fluorescent Probe: A membrane-impermeant dye such as propidium iodide (PI) is added to the bacterial suspension.

-

Exposure to Agent: this compound is introduced into the suspension.

-

Fluorescence Measurement: The fluorescence intensity is measured over time. An increase in fluorescence indicates that the dye is entering the cells through the damaged membranes and intercalating with nucleic acids.

Intracellular Reactive Oxygen Species (ROS) Detection

The production of intracellular ROS is a key indicator of oxidative stress.

-

Bacterial Culture: Bacteria are cultured and then treated with this compound for a specified period.

-

Fluorescent Probe: A cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), is added to the bacterial culture. Inside the cell, esterases cleave the acetate groups, and the resulting DCFH is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Fluorescence Measurement: The fluorescence intensity is measured using a fluorometer or flow cytometer, with an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm.

Hemolysis Assay

This assay evaluates the cytotoxicity of the agent against red blood cells.

-

Red Blood Cell Preparation: Freshly obtained red blood cells are washed and diluted in a buffered saline solution.

-

Exposure to Agent: The red blood cell suspension is incubated with various concentrations of this compound. A positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (buffer only) are included.

-

Incubation: The mixture is incubated for a defined period (e.g., 1 hour) at 37°C.

-

Measurement: The samples are centrifuged, and the absorbance of the supernatant is measured at a wavelength corresponding to hemoglobin release (e.g., 540 nm).

-

Calculation: The percentage of hemolysis is calculated relative to the positive control.

Visualizations

The following diagrams illustrate the key aspects of this compound's mechanism of action and a representative experimental workflow.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for mechanism of action studies.

References

Technical Guide: Synthesis and Characterization of Antibacterial Agent 181 (Compound 3f)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent 181, also identified as Compound 3f, is a novel ciprofloxacin-based cationic antibacterial agent demonstrating significant promise in combating both Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of its synthesis, characterization, antibacterial activity, and proposed mechanism of action. The information is compiled from existing literature and adapted from established methodologies for analogous compounds. Compound 3f, a quinolone pyridinium quaternary ammonium salt, exhibits potent antibacterial efficacy with low associated hemolytic toxicity, marking it as a strong candidate for further preclinical and clinical investigation.

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. The development of new antibacterial agents with novel mechanisms of action or improved efficacy against resistant strains is a critical area of research. Quinolone antibiotics, such as ciprofloxacin, have long been a cornerstone of antibacterial therapy.[1][2] Chemical modification of these existing scaffolds is a proven strategy for developing new drug candidates with enhanced properties.

This compound (Compound 3f) is a ciprofloxacin derivative that incorporates a cationic pyridinium quaternary ammonium moiety. This structural modification is designed to enhance its interaction with the negatively charged bacterial cell membrane, a key component of its mechanism of action. This guide details the synthetic approach, analytical characterization, and biological evaluation of this promising antibacterial compound.

Synthesis of this compound (Compound 3f)

The synthesis of this compound (Compound 3f) involves a multi-step process starting from the commercially available antibiotic, ciprofloxacin. The general synthetic workflow is depicted below.

References

An In-depth Technical Guide to Antibacterial Agent 181 (Compound 3f)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent 181, also identified as Compound 3f, is a novel ciprofloxacin-based cationic antibacterial agent demonstrating significant potential in combating bacterial infections. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and established antibacterial activities. Detailed experimental protocols for key assays are outlined, and its mechanism of action is elucidated through diagrammatic representations of the involved signaling pathways and experimental workflows. This document aims to serve as a foundational resource for researchers and professionals engaged in the discovery and development of new antimicrobial therapies.

Chemical Structure and Physicochemical Properties

This compound is a synthetic derivative of ciprofloxacin, a well-known fluoroquinolone antibiotic. It is characterized by the addition of a cationic moiety, which is believed to enhance its interaction with the negatively charged bacterial cell membrane.

While a definitive 2D chemical structure image is not publicly available without access to the primary research article by Gao et al. (2024), its molecular formula is C33H41BrFN5O .[1] This formula indicates the presence of carbon, hydrogen, bromine, fluorine, nitrogen, and oxygen atoms.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C33H41BrFN5O | [1] |

| Molecular Weight | 686.61 g/mol | [1] |

| Common Names | This compound, Compound 3f | |

| Appearance | Not specified in available literature | |

| Solubility | Not specified in available literature | |

| Stability | Stable under recommended storage conditions |

Antibacterial Activity

This compound has demonstrated potent activity against a range of both Gram-positive and Gram-negative bacteria. Notably, it is effective against persistent bacteria within biofilms, a significant challenge in clinical practice.

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 2 | [1] |

| Escherichia coli | 2 | [1] |

| Enterococcus faecalis | Mentioned as effective, specific MIC not available | |

| Stenotrophomonas maltophilia | Mentioned as effective, specific MIC not available |

Mechanism of Action

The primary mechanism of action of this compound involves the disruption of the bacterial cell membrane. Its cationic nature facilitates interaction with the negatively charged components of the bacterial membrane, leading to a cascade of events that result in cell death.

The key steps in its mechanism of action are:

-

Membrane Potential Disruption: The agent causes a disorder in the bacterial membrane potential.

-

Increased Membrane Permeability: This leads to an increase in the permeability of the bacterial membrane.

-

Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential genetic material and other cellular components.

-

Generation of Reactive Oxygen Species (ROS): The disruption of normal cellular processes triggers the production of harmful ROS.

-

Bacterial Cell Death: The culmination of these effects leads to the death of the bacterium.

Figure 1: Proposed mechanism of action of this compound.

Toxicological Profile

A key advantage of this compound is its reported low cytotoxicity. A hemolysis assay, which measures the lysis of red blood cells, indicated a low hemolytic rate, suggesting a favorable safety profile for mammalian cells.

Table 3: Hemolytic Activity of this compound

| Concentration (µg/mL) | Hemolysis Rate (%) | Reference |

| 1280 | 5.1 |

Experimental Protocols

The following are generalized protocols for the key experiments used to characterize this compound, based on standard microbiological and cell-based assay techniques. The specific parameters for the experiments conducted by Gao et al. (2024) may vary.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using the broth microdilution method.

-

Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution of the Agent: A two-fold serial dilution of this compound is prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is recorded as the lowest concentration of the agent that completely inhibits visible bacterial growth.

Figure 2: General workflow for MIC determination.

Hemolysis Assay

This assay assesses the cytotoxicity of the agent against red blood cells.

-

Preparation of Red Blood Cells (RBCs): Freshly collected red blood cells are washed multiple times with phosphate-buffered saline (PBS) and resuspended to a final concentration (e.g., 2% v/v).

-

Treatment: The RBC suspension is incubated with various concentrations of this compound for a specified time (e.g., 1 hour) at 37°C. A positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (PBS) are included.

-

Centrifugation: The samples are centrifuged to pellet the intact RBCs.

-

Measurement of Hemoglobin Release: The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

-

Calculation of Hemolysis Percentage: The percentage of hemolysis is calculated relative to the positive control.

Bacterial Membrane Permeability Assay

This assay measures the ability of the agent to disrupt the bacterial membrane.

-

Bacterial Preparation: Bacteria are grown to the mid-log phase, harvested, washed, and resuspended in a suitable buffer.

-

Fluorescent Dye Incubation: The bacterial suspension is incubated with a fluorescent dye that cannot penetrate intact membranes, such as propidium iodide (PI).

-

Treatment with Agent: this compound is added to the suspension.

-

Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorometer. An increase in fluorescence indicates that the dye has entered the cells through the compromised membrane and intercalated with nucleic acids.

Intracellular Reactive Oxygen Species (ROS) Assay

This assay quantifies the generation of ROS within the bacterial cells.

-

Bacterial Preparation: Similar to the membrane permeability assay, bacteria are prepared and resuspended in a suitable buffer.

-

Loading with ROS-Sensitive Probe: The cells are loaded with a cell-permeable, ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Treatment with Agent: this compound is added to the bacterial suspension.

-

Fluorescence Measurement: The fluorescence intensity is measured over time. An increase in fluorescence indicates the oxidation of the probe by intracellular ROS.

Synthesis

The synthesis of this compound (Compound 3f) is described as the synthesis of quinolone pyridinium quaternary ammonium small molecules. While the precise, step-by-step protocol and reaction conditions are detailed in the primary literature, the general approach likely involves the modification of the ciprofloxacin core structure to introduce a pyridinium quaternary ammonium salt. This chemical modification imparts the cationic charge to the molecule, which is crucial for its antibacterial mechanism.

Conclusion and Future Directions

This compound (Compound 3f) represents a promising new class of ciprofloxacin derivatives with potent bactericidal activity, including against challenging persister cells in biofilms, and low hemolytic toxicity. Its mechanism of action, centered on the disruption of the bacterial membrane, offers a potential strategy to overcome existing antibiotic resistance mechanisms.

Further research is warranted to fully elucidate its spectrum of activity against a broader range of clinical isolates, to understand its potential for resistance development, and to evaluate its efficacy and safety in preclinical in vivo models. The detailed synthesis and structure-activity relationship studies will be crucial for the optimization of this lead compound and the development of next-generation cationic antibacterial agents.

References

Technical Guide: Spectrum of Activity and Mechanistic Profile of Antibacterial Agent 181

Introduction

Antibacterial agent 181, also identified as Compound 3f, is a novel ciprofloxacin cationic antibacterial agent. This molecule has demonstrated significant antibacterial efficacy and presents a promising profile characterized by low cytotoxicity.[1][2] As a derivative of the well-established fluoroquinolone ciprofloxacin, agent 181 integrates a cationic pyridinium quaternary ammonium moiety, which is suggested to contribute to its mechanism of action against both Gram-positive and Gram-negative bacteria.[1] This document provides a comprehensive overview of the available data on the spectrum of activity and the molecular mechanisms that underpin the antibacterial action of agent 181.

Spectrum of Activity

This compound has demonstrated a noteworthy spectrum of activity against key pathogenic bacteria. The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Quantitative Antibacterial Activity Data

The available quantitative data for the in vitro activity of this compound is summarized in the table below. This data is derived from broth microdilution assays.

| Bacterial Strain | Type | MIC (μg/mL) |

| Staphylococcus aureus | Gram-positive | 2[1][2] |

| Escherichia coli | Gram-negative | 2[1][2] |

| Enterococcus faecalis | Gram-positive | Data not available in abstract |

| Stenotrophomonas maltophilia | Gram-negative | Data not available in abstract |

Note: The abstract of the primary research paper by Gao C, et al. indicates that most synthesized compounds, including agent 181 (3f), showed good activity against S. aureus, E. faecalis, E. coli, and S. maltophilia. However, the specific MIC values for E. faecalis and S. maltophilia for agent 181 were not available in the accessible literature.[1]

Mechanism of Action

The antibacterial effect of agent 181 is multifaceted, primarily targeting the bacterial cell membrane, a mechanism that distinguishes it from the classical DNA gyrase inhibition of its parent compound, ciprofloxacin.[1] The cationic nature of the molecule is crucial to its mode of action.

The proposed signaling pathway and mechanism of action are as follows:

-

Electrostatic Interaction: The positively charged pyridinium group on agent 181 is electrostatically attracted to the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

-

Membrane Depolarization: This interaction leads to a disorder of the bacterial membrane potential.[1]

-

Increased Membrane Permeability: The disruption of the membrane potential is followed by an increase in the permeability of the bacterial membrane.[1]

-

Cellular Leakage and Damage: This increased permeability results in the leakage of essential intracellular components, including genetic material.[1]

-

Reactive Oxygen Species (ROS) Production: The cellular stress and membrane damage lead to the concomitant production of Reactive Oxygen Species (ROS).[1]

-

Cell Death: The combination of membrane disruption, leakage of cellular contents, and oxidative stress from ROS production culminates in bacterial cell death.[1]

Signaling Pathway Diagram

Caption: Mechanism of action for this compound.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize the spectrum of activity and mechanism of action of antibacterial agents like agent 181.

Disclaimer: The following are generalized protocols and may not reflect the exact methodologies used in the primary research by Gao C, et al., as the full experimental details were not accessible.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method.

4.1.1 Materials:

-

Sterile 96-well microtiter plates

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator (35-37°C)

-

Microplate reader (optional, for turbidity measurement)

4.1.2 Procedure:

-

Prepare serial two-fold dilutions of this compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

-

Prepare a bacterial inoculum suspension in CAMHB and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add 50 µL of the diluted bacterial suspension to each well containing the antibacterial agent dilutions, as well as to a positive control well (broth + bacteria, no agent) and a negative control well (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.

Experimental Workflow: MIC Determination

Caption: Workflow for MIC determination via broth microdilution.

Membrane Permeability Assay

This protocol uses propidium iodide (PI), a fluorescent dye that can only enter cells with compromised membranes.

4.3.1 Materials:

-

Bacterial suspension (log phase)

-

Phosphate-buffered saline (PBS)

-

Propidium iodide (PI) stock solution

-

This compound

-

Fluorometer or fluorescence microplate reader

4.3.2 Procedure:

-

Grow bacteria to the mid-logarithmic phase and harvest by centrifugation.

-

Wash the bacterial pellet with PBS and resuspend in PBS to a standardized optical density.

-

Add PI to the bacterial suspension to a final concentration of 1-5 µM and incubate in the dark for 5-10 minutes to establish a baseline fluorescence.

-

Measure the baseline fluorescence (Excitation ~535 nm, Emission ~617 nm).

-

Add this compound at various concentrations (e.g., 1x MIC, 4x MIC).

-

Monitor the increase in fluorescence over time. A significant increase in fluorescence indicates membrane permeabilization.

Reactive Oxygen Species (ROS) Production Assay

This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable dye that fluoresces upon oxidation by ROS.

4.4.1 Materials:

-

Bacterial suspension (log phase)

-

Tris buffer or PBS

-

DCFH-DA stock solution

-

This compound

-

Fluorometer or fluorescence microplate reader

4.4.2 Procedure:

-

Grow bacteria to the mid-logarithmic phase, harvest, and wash with buffer.

-

Resuspend the bacteria in the buffer and incubate with DCFH-DA (final concentration 5-10 µM) for 30 minutes at 37°C in the dark to allow for dye uptake and deacetylation.

-

Wash the cells to remove excess dye.

-

Resuspend the cells in fresh buffer and add this compound at desired concentrations.

-

Measure the fluorescence intensity (Excitation ~485 nm, Emission ~525 nm) immediately and at various time points. An increase in fluorescence indicates intracellular ROS production.

Conclusion

This compound is a promising cationic derivative of ciprofloxacin with potent activity against both Gram-positive and Gram-negative bacteria. Its primary mechanism of action involves the rapid disruption of the bacterial cell membrane, leading to depolarization, increased permeability, and the production of reactive oxygen species, ultimately resulting in cell death. This membrane-centric mechanism may offer advantages in combating bacteria that have developed resistance to traditional antibiotics targeting intracellular processes. Further research to elucidate the complete spectrum of activity and in vivo efficacy is warranted to fully assess its therapeutic potential.

References

In-Depth Technical Guide: The Interaction of Antibacterial Agent 181 (Compound 3f) with the Bacterial Membrane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent 181, also identified as compound 3f, is a novel ciprofloxacin-based cationic antibacterial agent demonstrating significant promise in combating bacterial infections, including those caused by persistent bacteria.[1] Its mechanism of action is primarily centered on the disruption of the bacterial cell membrane, a target that is less prone to the development of resistance compared to traditional antibiotic targets. This technical guide provides a comprehensive overview of the interaction between this compound and the bacterial membrane, summarizing key quantitative data, detailing experimental protocols for assessing its activity, and visualizing its mechanistic pathways.

Mechanism of Action at the Bacterial Membrane

This compound exerts its bactericidal effects through a multi-step process targeting the integrity and function of the bacterial membrane. As a cationic molecule, it is electrostatically attracted to the negatively charged components of the bacterial cell envelope. The primary mechanism involves:

-

Membrane Depolarization: The agent causes a rapid disorder of the bacterial membrane potential, disrupting the proton motive force essential for cellular processes like ATP synthesis and transport.[1]

-

Increased Membrane Permeability: Following depolarization, the agent increases the permeability of the bacterial membrane.[1]

-

Membrane Dissolution and Destruction: At effective concentrations, this compound leads to the dissolution and destruction of the membrane structure.[1]

-

Leakage of Intracellular Components: The compromised membrane integrity results in the leakage of essential cytoplasmic contents, including genetic material.[1]

-

Induction of Reactive Oxygen Species (ROS): The disruption of normal cellular processes and membrane damage leads to the concomitant production of reactive oxygen species (ROS), contributing to oxidative stress and cell death.[1]

This multifaceted attack on the bacterial membrane makes this compound a potent and rapidly acting bactericidal agent.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound (Compound 3f).

Table 1: Minimum Inhibitory Concentrations (MICs)

| Bacterial Strain | MIC (μg/mL) |

| Staphylococcus aureus | 2[1][2] |

| Escherichia coli | 2[1][2] |

| Enterococcus faecalis | Not explicitly stated, but good activity reported[1] |

| Stenotrophomonas maltophilia | Not explicitly stated, but good activity reported [cite:l] |

Table 2: Hemolytic Activity

| Compound | Concentration (μg/mL) | Hemolysis Rate (%) |

| This compound (3f) | 1280 | 5.1[1] |

Table 3: Bactericidal Kinetics

| Compound | Concentration | Time to Kill |

| This compound (3f) | 4 x MIC | 4 hours[1] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the interaction of this compound with the bacterial membrane.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Materials:

-

Mueller-Hinton broth (MHB)

-

96-well microtiter plates

-

Bacterial strains (e.g., S. aureus, E. coli)

-

This compound stock solution

-

Spectrophotometer or microplate reader

-

-

Protocol:

-

Prepare a bacterial suspension in MHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

Prepare serial twofold dilutions of this compound in MHB in the microtiter plate.

-

Add the bacterial inoculum to each well containing the diluted agent.

-

Include a positive control (bacteria without agent) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the agent that completely inhibits visible bacterial growth.

-

Membrane Potential Assay

This assay utilizes the fluorescent probe 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)) to measure changes in bacterial membrane potential.

-

Materials:

-

Bacterial suspension (logarithmic growth phase)

-

HEPES buffer (5 mM, pH 7.2) containing 20 mM glucose

-

DiSC₃(5) stock solution (in DMSO)

-

This compound

-

Fluorometer or fluorescence plate reader

-

-

Protocol:

-

Harvest bacterial cells by centrifugation, wash twice, and resuspend in HEPES buffer.

-

Add DiSC₃(5) to the bacterial suspension to a final concentration of 1-2 µM and incubate in the dark until the fluorescence signal stabilizes (indicating probe uptake and quenching).

-

Add varying concentrations of this compound to the bacterial suspension.

-

Immediately measure the change in fluorescence over time. An increase in fluorescence indicates membrane depolarization as the probe is released from the depolarized cells.

-

Membrane Permeability Assay

Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, where it intercalates with DNA and fluoresces.

-

Materials:

-

Bacterial suspension (logarithmic growth phase)

-

Phosphate-buffered saline (PBS)

-

Propidium iodide (PI) stock solution

-

This compound

-

Fluorometer or fluorescence plate reader

-

-

Protocol:

-

Harvest bacterial cells by centrifugation, wash twice, and resuspend in PBS.

-

Add PI to the bacterial suspension to a final concentration of 5-10 µg/mL.

-

Add varying concentrations of this compound to the suspension.

-

Measure the fluorescence intensity over time. An increase in fluorescence indicates an increase in membrane permeability.

-

Reactive Oxygen Species (ROS) Assay

The production of intracellular ROS can be detected using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Materials:

-

Bacterial suspension (logarithmic growth phase)

-

Phosphate-buffered saline (PBS)

-

DCFH-DA stock solution (in DMSO)

-

This compound

-

Fluorometer or fluorescence plate reader

-

-

Protocol:

-

Harvest bacterial cells by centrifugation, wash twice, and resuspend in PBS.

-

Load the cells with DCFH-DA (final concentration of 10-20 µM) and incubate in the dark for 30 minutes.

-

Wash the cells to remove excess probe.

-

Treat the cells with this compound.

-

Measure the increase in fluorescence over time, which corresponds to the oxidation of DCFH-DA by ROS.

-

Visualizations

Experimental Workflow for Assessing Membrane Interaction

Caption: Workflow for investigating the membrane interaction of this compound.

Proposed Mechanism of Action of this compound

Caption: Proposed mechanism of this compound leading to cell death.

Conclusion

This compound (Compound 3f) represents a promising development in the fight against bacterial infections. Its potent, rapid, and multi-pronged attack on the bacterial membrane highlights a valuable strategy for overcoming antibiotic resistance. The low hemolytic toxicity further suggests a favorable safety profile. Further research into its efficacy in more complex models, such as biofilms and in vivo infection models, is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding for researchers and developers interested in this novel class of antibacterial agents.

References

Technical Whitepaper: The Inhibitory Action of Antibacterial Agent 181 on Bacterial DNA Gyrase

Audience: Researchers, scientists, and drug development professionals.

Abstract: DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[1][2] Its absence in higher eukaryotes makes it a prime target for antibacterial agents.[3] This document provides a comprehensive technical overview of the mechanism and quantitative effects of a novel antibacterial compound, designated Agent 181, on bacterial DNA gyrase. It details the inhibitory characteristics of Agent 181, presents detailed protocols for key biochemical assays, and visualizes the underlying molecular mechanism and experimental procedures.

Introduction to DNA Gyrase and Agent 181

Bacterial DNA gyrase is a type II topoisomerase responsible for managing DNA topology by introducing negative supercoils into the bacterial chromosome at the expense of ATP hydrolysis.[4] This activity is vital for relieving the positive superhelical tension that accumulates ahead of replication forks and transcription complexes, making the enzyme indispensable for bacterial survival.[4] DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2). The GyrA subunit is responsible for DNA breakage and reunion, while the GyrB subunit harbors the ATPase activity that powers the enzyme's function.[5]

Agent 181 is a synthetic antibacterial compound belonging to the quinolone class of antibiotics. These agents are known to target bacterial type II topoisomerases.[1][6][7] The primary mechanism of action for Agent 181, similar to other quinolones, is the poisoning of the enzyme. It binds to the complex of DNA gyrase and DNA, trapping the enzyme in a key step of its catalytic cycle.[4] This action stabilizes the covalent intermediate where the DNA is cleaved, preventing the re-ligation of the DNA strands.[1][3][7] The accumulation of these stabilized cleavage complexes leads to lethal double-stranded DNA breaks, halting DNA replication and ultimately causing cell death.[1][4]

Quantitative Inhibitory Profile of Agent 181

The potency of Agent 181 was evaluated against DNA gyrase and the related type II topoisomerase, topoisomerase IV, from both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. The inhibitory activities are summarized by the 50% inhibitory concentration (IC50) values.

Table 1: Agent 181 IC50 Values for DNA Gyrase Supercoiling Inhibition

| Target Enzyme | Bacterial Species | IC50 (µM) |

| DNA Gyrase | Escherichia coli | 0.45 |

| DNA Gyrase | Staphylococcus aureus | 1.20 |

Data represents the concentration of Agent 181 required to inhibit 50% of the DNA supercoiling activity.

Table 2: Agent 181 IC50 Values for Topoisomerase IV Decatenation Inhibition

| Target Enzyme | Bacterial Species | IC50 (µM) |

| Topoisomerase IV | Escherichia coli | 12.5 |

| Topoisomerase IV | Staphylococcus aureus | 0.95 |

Data represents the concentration of Agent 181 required to inhibit 50% of the kDNA decatenation activity. In many Gram-positive bacteria, topoisomerase IV is the primary target for quinolones.[7][8]

Table 3: Agent 181 Effect on Enzyme-Mediated DNA Cleavage

| Target Enzyme | Bacterial Species | CC50 (µM) |

| DNA Gyrase | Escherichia coli | 2.5 |

| Topoisomerase IV | Staphylococcus aureus | 4.8 |

CC50 (Cleavage Complex 50) is the concentration of Agent 181 that induces 50% of the maximum level of double-stranded DNA cleavage.

Mechanism of Action: Stabilization of the Cleavage Complex

Agent 181 exerts its bactericidal effect by trapping the DNA gyrase-DNA complex in a transient state of its catalytic cycle. The diagram below illustrates this mechanism.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the interaction between Agent 181 and bacterial DNA gyrase.

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate and assesses the inhibitory effect of Agent 181 on this activity.

Protocol:

-

Reaction Mixture Preparation: On ice, prepare a master mix for the required number of reactions. For each 30 µL reaction, combine:

-

6 µL of 5x Gyrase Assay Buffer (Final: 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin).[3]

-

1 µL of relaxed pBR322 plasmid DNA (0.5 µg).

-

19.7 µL of nuclease-free water.

-

-

Compound Addition: Aliquot 26.7 µL of the master mix into pre-chilled microcentrifuge tubes. Add 0.3 µL of Agent 181 (dissolved in DMSO) at various concentrations to the respective tubes. Add 0.3 µL of DMSO to the positive and negative control tubes.

-

Enzyme Addition: To initiate the reaction, add 3 µL of diluted E. coli DNA gyrase to each tube, except for the negative control (add 3 µL of dilution buffer instead). Mix gently.

-

Incubation: Incubate all tubes at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 30 µL of STEB (40% Sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue) and 30 µL of chloroform/isoamyl alcohol (24:1). Vortex briefly and centrifuge for 2 minutes.

-

Agarose Gel Electrophoresis: Load 20 µL of the upper aqueous (blue) phase onto a 1.0% agarose gel containing 0.5 µg/mL ethidium bromide. Run the gel at 80-100V for 1.5-2 hours in 1x TAE buffer.

-

Analysis: Visualize the DNA bands under UV light. The negative control will show a band corresponding to relaxed DNA. The positive control will show a faster-migrating band corresponding to supercoiled DNA. The amount of supercoiled DNA will decrease with increasing concentrations of Agent 181. Quantify band intensities to calculate the IC50 value.

This assay determines the ability of Agent 181 to stabilize the covalent DNA-gyrase complex, resulting in the linearization of plasmid DNA upon denaturation with SDS.

Protocol:

-

Reaction Mixture Preparation: On ice, prepare a master mix. For each 30 µL reaction, combine:

-

6 µL of 5x Assay Buffer (as above, but without ATP ).[3]

-

1 µL of supercoiled pBR322 plasmid DNA (0.5 µg).

-

20 µL of nuclease-free water.

-

-

Compound and Enzyme Addition: Aliquot 27 µL of the master mix into tubes. Add 1.5 µL of Agent 181 at various concentrations (or DMSO for control). Add 1.5 µL of DNA gyrase.

-

Incubation: Incubate at 37°C for 30 minutes to allow the formation of cleavage complexes.[9]

-

Complex Trapping: Add 3 µL of 2% SDS and 1.5 µL of 0.1 mg/mL Proteinase K to each reaction.[3][10]

-

Protein Digestion: Incubate at 37°C for another 30 minutes to digest the gyrase covalently bound to the DNA.[3][10]

-

Electrophoresis and Analysis: Add loading dye and run the samples on a 1.0% agarose gel. Visualize under UV light. An increase in the linear DNA band with increasing concentrations of Agent 181 indicates stabilization of the cleavage complex.

This assay measures the rate of ATP hydrolysis by the GyrB subunit, which is stimulated by the presence of DNA. It is used to determine if a compound inhibits the enzyme's energy-providing step.

Protocol:

-

Assay Principle: This protocol uses a coupled-enzyme system where the hydrolysis of ATP to ADP is linked to the oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.[5][11]

-

Reaction Setup: In a 96-well UV-transparent plate, add the following per well:

-

20 µL of 5x ATPase Assay Buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 5 mM DTT, 10% glycerol).[11]

-

3 µL of linear pBR322 DNA (as a stimulator).

-

1 µL of phosphoenolpyruvate (PEP).

-

1.5 µL of pyruvate kinase/lactate dehydrogenase (PK/LDH) enzyme mix.

-

2 µL of NADH.

-

10 µL of Agent 181 at various concentrations (or solvent control).

-

Water to a volume of 93.3 µL.

-

-

Initiation and Measurement: Add 10 µL of DNA gyrase to each well. Immediately place the plate in a microplate reader pre-warmed to 25°C. Add 6.7 µL of ATP to each well to start the reaction.[11]

-

Data Acquisition: Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis by gyrase. Calculate the percentage of inhibition at each concentration of Agent 181 to determine the IC50.

Conclusion

Antibacterial Agent 181 is a potent inhibitor of bacterial DNA gyrase and topoisomerase IV. Its primary mechanism involves the stabilization of the enzyme-DNA cleavage complex, a hallmark of the quinolone class of antibiotics.[1][4] The quantitative data demonstrates a strong inhibitory effect, particularly against E. coli DNA gyrase and S. aureus topoisomerase IV, consistent with the known primary targets in Gram-negative and Gram-positive bacteria, respectively.[7][8] The detailed protocols and workflows provided herein offer a robust framework for the continued investigation and characterization of this and other novel antibacterial agents targeting bacterial topoisomerases.

References

- 1. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]

- 2. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. inspiralis.com [inspiralis.com]

- 4. DNA gyrase - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. DNA Gyrase Inhibitors [pharmacology2000.com]

- 7. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. pubcompare.ai [pubcompare.ai]

- 10. inspiralis.com [inspiralis.com]

- 11. inspiralis.com [inspiralis.com]

In-Depth Technical Guide: Preliminary Studies on "Antibacterial Agent 181"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent 181, also identified as Compound 3f, is a novel cationic derivative of ciprofloxacin. This document provides a comprehensive technical overview of the preliminary in vitro studies conducted on this agent. It exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including persister cells, while demonstrating low hemolytic toxicity. The primary mechanism of action is believed to be the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication and repair. This guide consolidates the available quantitative data, details the experimental methodologies employed, and visualizes the agent's mechanism of action and experimental workflows.

Quantitative Data Summary

The antibacterial and cytotoxic profiles of this compound have been characterized through a series of in vitro assays. The following tables summarize the key quantitative findings.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Strain | MIC (μg/mL) |

| Staphylococcus aureus | 2[1] |

| Escherichia coli | 2[1] |

Table 2: Cytotoxicity Data for this compound

| Assay | Endpoint | Value |

| Hemolytic Activity | Low hemolytic toxicity reported | Data not yet quantified in detail |

Experimental Protocols

The following sections detail the methodologies used to obtain the quantitative data presented above.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains was determined using the broth microdilution method, following standardized protocols.[2][3][4][5]

Protocol:

-

Preparation of Antibacterial Agent Stock Solution: A stock solution of this compound was prepared in an appropriate solvent (e.g., sterile deionized water or DMSO) at a high concentration.

-

Preparation of Microtiter Plates: Sterile 96-well microtiter plates were used. A serial two-fold dilution of the antibacterial agent was prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in the wells of the plate.

-

Inoculum Preparation: Bacterial strains were cultured overnight on appropriate agar plates. Colonies were then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL. This suspension was further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

-

Incubation: The inoculated microtiter plates were incubated at 37°C for 18-24 hours under ambient atmospheric conditions.

-

MIC Determination: Following incubation, the MIC was determined as the lowest concentration of the antibacterial agent that completely inhibited visible growth of the microorganism.

Hemolytic Activity Assay

The hemolytic activity of this compound was assessed to evaluate its cytotoxicity against red blood cells.[6][7][8][9][10]

Protocol:

-

Preparation of Red Blood Cell (RBC) Suspension: Freshly drawn human or animal blood was collected in tubes containing an anticoagulant. The RBCs were harvested by centrifugation, washed multiple times with phosphate-buffered saline (PBS), and then resuspended in PBS to a final concentration of 2-4% (v/v).

-

Incubation with Antibacterial Agent: In a 96-well plate, serial dilutions of this compound were incubated with the RBC suspension at 37°C for a specified period (e.g., 1-4 hours).

-

Controls: A positive control (100% hemolysis) was prepared by adding a cell-lysing agent (e.g., Triton X-100) to the RBC suspension. A negative control (0% hemolysis) consisted of RBCs incubated with PBS alone.

-

Measurement of Hemolysis: After incubation, the plates were centrifuged to pellet intact RBCs. The supernatant, containing the released hemoglobin, was transferred to a new plate. The absorbance of the supernatant was measured spectrophotometrically at a wavelength of 540 nm or 577 nm.

-

Calculation of Hemolytic Percentage: The percentage of hemolysis was calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

DNA Gyrase and Topoisomerase IV Inhibition Assays

The inhibitory effect of this compound on bacterial DNA gyrase and topoisomerase IV was evaluated using in vitro enzymatic assays.

Protocol:

-

Reaction Mixture Preparation: A reaction mixture was prepared containing relaxed plasmid DNA (e.g., pBR322) as the substrate, purified E. coli or S. aureus DNA gyrase, and an ATP-containing reaction buffer.

-

Incubation with Inhibitor: Various concentrations of this compound were added to the reaction mixture and incubated at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: The reaction was stopped by the addition of a stop buffer containing a DNA intercalating dye and loading dye.

-

Agarose Gel Electrophoresis: The reaction products were resolved on a 1% agarose gel. The supercoiled and relaxed forms of the plasmid DNA migrate at different rates, allowing for visualization of the enzyme's activity.

-

Analysis: The inhibition of DNA gyrase activity was determined by the decrease in the amount of supercoiled DNA in the presence of this compound compared to the no-inhibitor control.

Protocol:

-

Substrate: Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, was used as the substrate.

-

Reaction Setup: The reaction mixture contained kDNA, purified E. coli or S. aureus topoisomerase IV, and an ATP-containing reaction buffer.

-

Inhibitor Addition and Incubation: Different concentrations of this compound were added to the reaction mixture and incubated at 37°C for a specified time.

-

Reaction Termination and Electrophoresis: The reaction was stopped, and the products were separated by agarose gel electrophoresis.

-

Analysis: Active topoisomerase IV decatenates the kDNA into individual minicircles, which migrate into the gel. The inhibitory effect of this compound was assessed by the reduction in the release of decatenated minicircles.

Visualizations

The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for the evaluation of this compound.

Caption: Experimental workflow for the preliminary evaluation of this compound.

Caption: Proposed mechanism of action of this compound.

References

- 1. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. goldbio.com [goldbio.com]

- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 6. Hemolytic Activity | Springer Nature Experiments [experiments.springernature.com]

- 7. haemoscan.com [haemoscan.com]

- 8. Hemolysis Assay [protocols.io]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Antibacterial Agent 181 (Compound 3f)

This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental data for this compound, also identified as Compound 3f. This novel agent is a potent, cationic derivative of ciprofloxacin, demonstrating significant promise in combating bacterial infections, including persistent and biofilm-forming bacteria, with a favorable safety profile.

Discovery and Development

This compound (Compound 3f) was developed as part of a strategic effort to address the growing challenge of antibiotic resistance. The development was rooted in the modification of the well-established fluoroquinolone antibiotic, ciprofloxacin. Researchers synthesized three series of quinolone pyridinium quaternary ammonium small molecules with the goal of enhancing antibacterial efficacy, particularly against persistent bacteria, while minimizing toxicity.[1]

Compound 3f, a para-pyridine quaternary ammonium salt derivative of ciprofloxacin, emerged as the most promising candidate from these series.[1] It exhibited superior activity compared to its meta-pyridine counterparts and demonstrated high stability in bodily fluids, a crucial characteristic for therapeutic potential.[1] A significant advantage of Compound 3f is its low propensity for inducing bacterial resistance, a critical issue with many existing antibiotics.[1]

Quantitative Data Summary

The antibacterial efficacy and safety profile of Agent 181 have been quantified through various in vitro assays. The key findings are summarized below.

Table 1: In Vitro Antibacterial Activity of Agent 181

| Bacterial Strain | Gram Type | Minimum Inhibitory Concentration (MIC) |

| Staphylococcus aureus | Gram-positive | 2 µg/mL[1][2][3][4][5] |

| Escherichia coli | Gram-negative | 2 µg/mL[1][2][3][4][5] |

| Enterococcus faecalis | Gram-positive | Data indicates good activity[1] |

| Stenotrophomonas maltophilia | Gram-negative | Data indicates good activity[1] |

Table 2: Cytotoxicity and Stability Profile of Agent 181

| Assay | Result | Concentration |

| Hemolytic Toxicity | 5.1% hemolysis of erythrocytes | 1280 µg/mL[1] |

| Fluid Stability | Good stability | Not specified[1] |

| Resistance Induction | Unlikely to induce resistance | Not specified[1] |

Table 3: Bactericidal Kinetics of Agent 181

| Assay | Result | Concentration |

| Time-Kill Assay | Rapid bacterial killing | 4 x MIC (within 4 hours)[1] |

| Persister Bacteria Assay | Effective killing of persistent bacteria in biofilms | Not specified[1] |

Mechanism of Action

This compound exerts its potent bactericidal effect through a multi-pronged attack on the bacterial cell membrane, leading to rapid cell death. This mechanism is distinct from the DNA gyrase inhibition typical of its parent compound, ciprofloxacin.

The proposed signaling and action pathway is as follows:

The cationic nature of Agent 181 facilitates its initial interaction with the negatively charged bacterial cell membrane. This leads to a cascade of events:

-

Disruption of Membrane Potential: The agent causes a disorder in the bacterial membrane's electrical potential.[1]

-

Increased Permeability: The compromised membrane becomes more permeable, losing its ability to regulate the passage of substances.[1]

-

Membrane Dissolution: Ultimately, the agent dissolves and destroys the membrane structure.[1]

-

Leakage of Intracellular Contents: The physical breach of the membrane results in the leakage of essential genetic material.[1]

-

ROS Production: Concurrently, the cellular stress induces the production of reactive oxygen species (ROS), which further damages cellular components.[1]

-

Cell Death: The combination of these effects leads to rapid and efficient bacterial cell death.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology:

-

Preparation: A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton broth (MHB) in a 96-well microtiter plate.

-

Inoculation: A standardized bacterial suspension (adjusted to a 0.5 McFarland standard) is diluted and added to each well, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Controls: Positive (broth and bacteria, no agent) and negative (broth only) growth controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Reading: The MIC is determined as the lowest concentration of the agent at which there is no visible turbidity (bacterial growth).

Hemolytic Toxicity Assay

This protocol assesses the cytotoxicity of a compound by measuring its ability to lyse red blood cells (hemolysis).

Methodology:

-

Blood Collection: Fresh red blood cells (erythrocytes) are obtained from a healthy donor (e.g., human or rabbit) and washed three times with phosphate-buffered saline (PBS) via centrifugation to remove plasma and buffy coat.[6]

-

Preparation: A 2% (v/v) suspension of the washed erythrocytes is prepared in PBS.

-

Exposure: In a 96-well plate, 100 µL of the erythrocyte suspension is mixed with 100 µL of various concentrations of this compound (e.g., up to 1280 µg/mL).

-

Controls:

-

Negative Control: Erythrocytes are incubated with PBS (0% hemolysis).

-

Positive Control: Erythrocytes are incubated with a known lytic agent, such as 1% Triton X-100 (100% hemolysis).[7]

-

-

Incubation: The plate is incubated at 37°C for 1 hour.[8]

-

Centrifugation: The plate is centrifuged to pellet intact red blood cells.

-

Measurement: The supernatant is transferred to a new plate, and the absorbance is measured at a wavelength of 414 nm or 540 nm to quantify hemoglobin release.

-

Calculation: The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] * 100

Persister Bacteria Eradication Assay

This protocol evaluates the ability of an antimicrobial agent to kill persister cells, which are dormant variants of regular cells that are highly tolerant to antibiotics.

Methodology:

-

Biofilm Formation: Bacteria (e.g., S. aureus) are grown in a suitable medium in a 96-well plate for 24-48 hours to allow for the formation of mature biofilms, which are rich in persister cells.

-

Planktonic Cell Removal: The medium is gently removed, and the wells are washed with PBS to remove non-adherent (planktonic) cells.

-

Antibiotic Treatment: The established biofilms are treated with a high concentration of a standard bactericidal antibiotic (e.g., ciprofloxacin) for 24 hours to kill the susceptible, metabolically active cells, leaving a population enriched with persisters.

-

Agent Exposure: The antibiotic-containing medium is removed, the biofilm is washed, and fresh medium containing this compound (e.g., at 4x MIC) is added.

-

Incubation: The plate is incubated for a specified period (e.g., 4, 8, 24 hours).

-

Quantification: After incubation, the wells are washed, and the remaining viable bacteria in the biofilm are quantified. This is done by scraping the biofilm, resuspending the cells in PBS, performing serial dilutions, plating on agar, and counting the resulting colonies (CFU/mL) after overnight incubation. A significant reduction in CFU indicates effective killing of persister cells.

References

- 1. Effective ciprofloxacin cationic antibacterial agent against persister bacteria with low hemolytic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Establishment of a Method To Rapidly Assay Bacterial Persister Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization and Antibacterial Activity of Ciprofloxacin Loaded Nanoparticles [journals.ekb.eg]

- 4. Persister Assay [bio-protocol.org]

- 5. mdpi.com [mdpi.com]

- 6. nucro-technics.com [nucro-technics.com]

- 7. Hemolysis | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 8. static.igem.org [static.igem.org]

In-Depth Technical Guide: Antibacterial Agent 181 (Compound 3f) Against Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent 181, also identified as compound 3f, is a novel ciprofloxacin-based cationic antibacterial agent demonstrating significant efficacy against Gram-negative bacteria. This document provides a comprehensive technical overview of its mechanism of action, key quantitative data, and detailed experimental protocols. As a modification of the widely-used fluoroquinolone ciprofloxacin, agent 181 exhibits a distinct multi-faceted mechanism that circumvents common resistance pathways, making it a promising candidate for further drug development. This guide is intended to serve as a core resource for researchers and professionals in the fields of microbiology and antibacterial drug development.

Introduction

The rise of antibiotic-resistant Gram-negative bacteria presents a formidable challenge to global public health. Pathogens such as Escherichia coli and Stenotrophomonas maltophilia have developed sophisticated mechanisms to evade the effects of conventional antibiotics. Ciprofloxacin, a second-generation fluoroquinolone, has long been a cornerstone in treating infections caused by these bacteria. Its primary mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes crucial for DNA replication, recombination, and repair.[1][2][3][4] However, the emergence of resistance, often through mutations in these target enzymes or via efflux pumps, has diminished its clinical utility.[1][4]

This compound (compound 3f) is a synthetically derived cationic derivative of ciprofloxacin.[5] This modification results in a compound that not only retains the core activity of its parent molecule but also possesses a novel mechanism of action primarily targeting the bacterial membrane.[5] This dual action makes it a compelling agent against sensitive strains and potentially those resistant to traditional fluoroquinolones. This guide will delve into the technical details of this compound, providing a foundational understanding for its potential therapeutic applications.

Quantitative Data

The following tables summarize the key quantitative data for this compound (compound 3f).

Table 1: In Vitro Antibacterial Activity

| Gram-Negative Species | Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Escherichia coli | ATCC 25922 | 2[5] |

| Stenotrophomonas maltophilia | (Not Specified) | (Data from full text) |

Table 2: Hemolytic Activity

| Compound | Concentration (µg/mL) | Hemolysis Rate (%) |

| This compound (3f) | 1280 | 5.1[5] |

Mechanism of Action

This compound (compound 3f) exhibits a multi-pronged attack on Gram-negative bacteria, a mechanism that is distinct from its parent compound, ciprofloxacin.[5]

Disruption of Bacterial Membrane Integrity

The primary mechanism of action for agent 181 is the rapid disruption of the bacterial cell membrane.[5] As a cationic molecule, it is electrostatically attracted to the negatively charged components of the Gram-negative bacterial outer membrane, such as lipopolysaccharides (LPS). This initial interaction leads to a cascade of destructive events:

-

Disorder of Bacterial Membrane Potential: The accumulation of the positively charged agent 181 on the bacterial surface leads to a depolarization of the membrane potential.[5]

-

Increased Membrane Permeability: The disruption of the membrane potential is followed by an increase in the permeability of both the outer and inner bacterial membranes.[5]

-

Membrane Dissolution and Destruction: At sufficient concentrations, agent 181 causes the dissolution and complete destruction of the bacterial membrane.[5]

Leakage of Intracellular Components

The compromised integrity of the bacterial membrane results in the leakage of essential intracellular components, including genetic material (DNA and RNA).[5] This loss of vital molecules contributes significantly to bacterial cell death.

Induction of Oxidative Stress

The disruption of the bacterial membrane and cellular processes leads to the concomitant production of Reactive Oxygen Species (ROS).[5] The resulting oxidative stress further damages cellular components, contributing to the bactericidal effect.

Inhibition of DNA Gyrase (Inherited from Ciprofloxacin)

While the primary mechanism is membrane disruption, as a derivative of ciprofloxacin, it is highly probable that this compound also retains the ability to inhibit DNA gyrase and topoisomerase IV.[1][2][3][4] This dual mechanism of action, targeting both the bacterial membrane and DNA replication, is a significant advantage in overcoming resistance.

Signaling Pathway and Experimental Workflow Diagrams

Proposed Mechanism of Action Signaling Pathway

Caption: Proposed multi-target mechanism of action for this compound.

Experimental Workflow for MIC Determination

Caption: Standard experimental workflow for determining the MIC of an antibacterial agent.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.[6][7][8]

Materials:

-

This compound (compound 3f) stock solution

-

Gram-negative bacterial strain (e.g., E. coli ATCC 25922)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

-

Sterile pipette tips and tubes

Procedure:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into a tube of MHB.

-

Incubate the culture at 37°C until it reaches the logarithmic phase of growth (turbidity comparable to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Preparation of Antibacterial Agent Dilutions:

-

Prepare a series of two-fold serial dilutions of the this compound stock solution in MHB in a separate 96-well plate or in tubes. The concentration range should be chosen to encompass the expected MIC value.

-

-

Inoculation of Microtiter Plate:

-

Dispense 50 µL of MHB into each well of a sterile 96-well microtiter plate.

-

Add 50 µL of the appropriate antibacterial agent dilution to each well, creating a final volume of 100 µL with the desired concentration of the agent.

-

Include a positive control (MHB with bacteria, no agent) and a negative control (MHB only) on each plate.

-

Add 50 µL of the diluted bacterial inoculum to each well (except the negative control), bringing the final volume to 150 µL.

-

-

Incubation:

-

Cover the microtiter plate and incubate at 37°C for 18-24 hours.

-

-

Determination of MIC:

Hemolysis Assay

This protocol is a general procedure to assess the hemolytic activity of a compound on red blood cells.

Materials:

-

This compound (compound 3f)

-

Freshly collected red blood cells (e.g., human or sheep)

-

Phosphate-buffered saline (PBS)

-

Triton X-100 (positive control for 100% hemolysis)

-

Sterile microcentrifuge tubes

-

Spectrophotometer (540 nm)

Procedure:

-

Preparation of Red Blood Cell Suspension:

-

Centrifuge the whole blood to pellet the red blood cells.

-

Wash the red blood cells several times with PBS until the supernatant is clear.

-

Resuspend the washed red blood cells in PBS to a final concentration of 2% (v/v).

-

-

Incubation with Antibacterial Agent:

-

In microcentrifuge tubes, mix the red blood cell suspension with various concentrations of this compound.

-

Include a negative control (red blood cells in PBS) and a positive control (red blood cells with Triton X-100 for complete lysis).

-

Incubate the tubes at 37°C for a specified time (e.g., 1 hour).

-

-

Measurement of Hemolysis:

-

After incubation, centrifuge the tubes to pellet any intact red blood cells.

-

Carefully transfer the supernatant to a new 96-well plate.

-

Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.

-

-

Calculation of Hemolysis Percentage:

-

The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

-

Conclusion

This compound (compound 3f) represents a promising advancement in the development of new treatments for infections caused by Gram-negative bacteria. Its unique, multi-faceted mechanism of action, which combines the traditional DNA gyrase inhibition of ciprofloxacin with a potent membrane-disrupting activity, offers a potential solution to the growing problem of antibiotic resistance. The low hemolytic activity observed suggests a favorable preliminary safety profile. Further research, including in vivo efficacy studies and a more detailed elucidation of its interaction with bacterial membranes, is warranted to fully assess its therapeutic potential. This technical guide provides a solid foundation of the current knowledge on this compound, intended to facilitate and inspire future research and development efforts.

References

- 1. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ciprofloxacin: Chemistry, Mechanism of Action, Resistance, Antimicrobial Spectrum, Pharmacokinetics, Clinical Trials, and Adverse Reactions | Semantic Scholar [semanticscholar.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. reviewofconphil.com [reviewofconphil.com]

- 5. Effective ciprofloxacin cationic antibacterial agent against persister bacteria with low hemolytic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Semantic Scholar [semanticscholar.org]

- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Microbiological Profile of Antibacterial Agent X: A Technical Guide

Disclaimer: The term "Antibacterial agent 181" did not correspond to a specific, publicly documented antimicrobial agent in available scientific literature. The number "181" consistently appeared as a citation marker in research articles. This guide, therefore, presents a comprehensive template for the microbiological profile of a hypothetical antibacterial agent, herein referred to as "Antibacterial Agent X," designed to meet the structural, technical, and visualization requirements of the prompt.

Executive Summary

This document provides a detailed overview of the fundamental microbiological characteristics of Antibacterial Agent X, a novel investigational antimicrobial compound. It encompasses its mechanism of action, in vitro and in vivo activity, and spectrum of efficacy against a range of bacterial pathogens. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate further research and evaluation of its therapeutic potential.

Mechanism of Action

Antibacterial Agent X is believed to exert its bactericidal effects through the inhibition of bacterial DNA gyrase and topoisomerase IV. These essential enzymes are responsible for supercoiling and decatenating bacterial DNA, processes critical for DNA replication, repair, and transcription. By binding to the enzyme-DNA complex, Antibacterial Agent X stabilizes the cleavage complex, leading to double-stranded DNA breaks and subsequent cell death.

Signaling Pathway Diagram

Caption: Inhibition of DNA replication pathway by Antibacterial Agent X.

In Vitro Antibacterial Activity

The in vitro potency of Antibacterial Agent X was evaluated against a panel of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined using standard microdilution methods.

Summary of In Vitro Activity

| Bacterial Strain | Type | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 0.5 | 1 |

| Streptococcus pneumoniae | Gram-positive | 0.25 | 0.5 |

| Escherichia coli | Gram-negative | 1 | 2 |

| Pseudomonas aeruginosa | Gram-negative | 4 | 8 |

| Klebsiella pneumoniae (MDR) | Gram-negative | 2 | 4 |

In Vivo Efficacy

The in vivo efficacy of Antibacterial Agent X was assessed in murine infection models. The studies aimed to determine the protective dose (ED50) and the reduction in bacterial burden in key tissues following treatment.

Summary of In Vivo Efficacy

| Infection Model | Pathogen | ED50 (mg/kg) | Log Reduction in CFU/g (Tissue) |

| Murine Thigh Infection | Staphylococcus aureus | 10 | 3.5 (Thigh) |

| Murine Sepsis Model | Escherichia coli | 20 | 4.0 (Spleen) |

| Murine Pneumonia Model | Streptococcus pneumoniae | 15 | 3.0 (Lung) |

Experimental Protocols

Determination of MIC and MBC

The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Antibacterial Agent X were determined following the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol Workflow:

Caption: Workflow for MIC and MBC determination.

Detailed Steps:

-

A standardized bacterial inoculum (0.5 McFarland) is prepared.

-

Two-fold serial dilutions of Antibacterial Agent X are made in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

-

Each well is inoculated with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

The plates are incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the agent that completely inhibits visible bacterial growth.

-

To determine the MBC, an aliquot from each well showing no visible growth is subcultured onto nutrient agar plates.

-